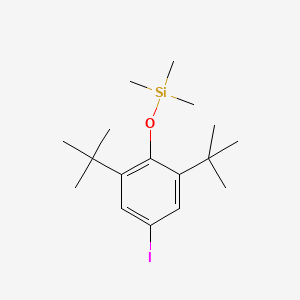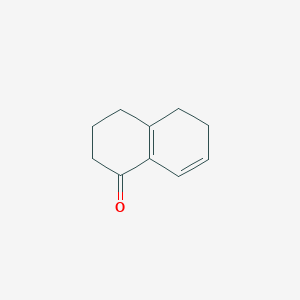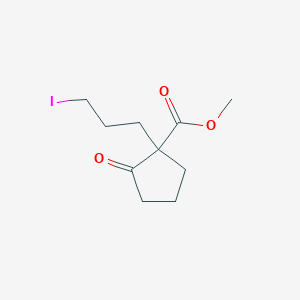
Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate is an organic compound that belongs to the class of iodinated cyclopentane derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate typically involves the esterification of a cyclopentanone derivative with an iodopropyl group. One common method involves the reaction of 3-iodopropanol with cyclopentanone in the presence of an acid catalyst to form the intermediate, which is then esterified with methanol to yield the final product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like boron trifluoride etherate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as distillation and recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The carbonyl group in the cyclopentane ring can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide, potassium cyanide, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive molecules.
Materials Science: It can be utilized in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The iodopropyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the carbonyl group in the cyclopentane ring can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate include:
- Methyl 1-(3-bromopropyl)-2-oxocyclopentane-1-carboxylate
- Methyl 1-(3-chloropropyl)-2-oxocyclopentane-1-carboxylate
- Methyl 1-(3-fluoropropyl)-2-oxocyclopentane-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its iodopropyl group, which provides distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions and providing unique reactivity patterns .
Eigenschaften
CAS-Nummer |
110528-50-2 |
|---|---|
Molekularformel |
C10H15IO3 |
Molekulargewicht |
310.13 g/mol |
IUPAC-Name |
methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H15IO3/c1-14-9(13)10(6-3-7-11)5-2-4-8(10)12/h2-7H2,1H3 |
InChI-Schlüssel |
GNMUKIBBASKMEP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCCC1=O)CCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)

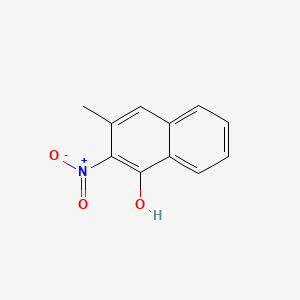


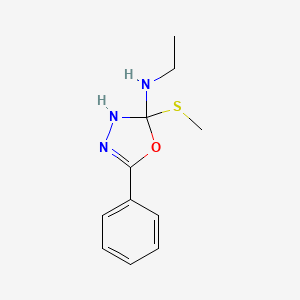
silane](/img/structure/B14308505.png)



![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
